

Application Notes and Protocols for Phycocyanobilin in Fluorescence Microscopy

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Compound of Interest

Compound Name: *Phycocyanobilin*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **phycocyanobilin** (PCB), a light-harvesting chromophore, in advanced fluorescence microscopy applications. The unique spectral properties of PCB, particularly in the near-infrared (NIR) spectrum, make it an invaluable tool for live-cell imaging, optogenetics, and the study of dynamic cellular processes.

Introduction to Phycocyanobilin-Based Fluorescence Microscopy

Phycocyanobilin is a linear tetrapyrrole molecule that serves as a chromophore in phycobiliproteins, the primary light-harvesting complexes in cyanobacteria and red algae.[\[1\]](#)[\[2\]](#) When bound to an appropriate apoprotein, PCB forms a fluorescent complex that can be excited and detected using standard fluorescence microscopy techniques. A key advantage of PCB-based probes is their emission in the near-infrared (NIR) window (typically >650 nm), a spectral region where cellular autofluorescence is minimal, allowing for high signal-to-noise ratios and deep tissue imaging.[\[3\]](#)

The application of PCB in mammalian cell microscopy has been significantly advanced by the development of genetically encoded systems that enable the biosynthesis of PCB directly within the cells. This is achieved by co-expressing enzymes such as heme oxygenase 1 (HO1) and **phycocyanobilin**:ferredoxin oxidoreductase (PcyA), which convert endogenous heme into PCB.[\[4\]](#)[\[5\]](#)[\[6\]](#) This *in situ* synthesis of the chromophore allows for the use of phytochrome-

based optogenetic tools and the creation of genetically encoded NIR fluorescent reporters without the need for external addition of the chromophore.

Quantitative Data of Phycocyanobilin-Based Fluorescent Probes

The selection of a fluorescent probe is critical for successful imaging experiments. The following tables summarize the key photophysical properties of several near-infrared fluorescent proteins (NIR FPs) that utilize **phycocyanobilin** (PCB) or its precursor, biliverdin (BV), as a chromophore.

Fluorescent Protein	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient				Reference(s)
			n	Quantum Yield	Brightness s ¹		
iRFP713-PCB	~680-690	~713	N/A	0.50	High	[3][7]	
iRFP713/V256C-PCB	N/A	N/A	N/A	0.50	Very High	[3][7]	
iRFP713/C15S/V256C-PCB	N/A	N/A	N/A	0.45	Very High	[3][7]	
smURFP-BV	642	670	180,000	0.18	High	[8]	
miRFP670-BV	N/A	N/A	N/A	N/A	High	[9][10]	
miRFP703-BV	N/A	N/A	N/A	N/A	Moderate	[9]	
miFP-BV	N/A	N/A	N/A	N/A	Moderate	[9]	

¹Brightness is a product of the molar extinction coefficient and the quantum yield. N/A indicates data not available in the searched sources.

Experimental Protocols

Genetically Encoded Synthesis of Phycocyanobilin in Mammalian Cells

This protocol describes the transient transfection of mammalian cells with plasmids encoding the necessary enzymes for PCB biosynthesis, enabling the use of PCB-dependent fluorescent proteins and optogenetic tools.

Materials:

- Mammalian cell line of choice (e.g., HeLa, HEK293T)
- Complete cell culture medium
- Plasmids:
 - pPHFF plasmid co-expressing MTS-PcyA, MTS-HO1, MTS-Fd, and MTS-Fnr^{[4][5]}
 - Expression plasmid for the protein of interest fused to a PCB-binding apoprotein (e.g., PhyB or a NIR FP apoprotein)
- Transfection reagent (e.g., Lipofectamine 3000)
- Phosphate-buffered saline (PBS)
- Glass-bottom imaging dishes

Procedure:

- Cell Seeding: The day before transfection, seed the mammalian cells in glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of transfection.
- Plasmid Preparation: Prepare a mix of the pPHFF plasmid and the expression plasmid for your protein of interest. The optimal ratio of the plasmids should be determined empirically,

but a 1:1 ratio is a good starting point.

- Transfection: a. Dilute the plasmid DNA mixture in a serum-free medium. b. In a separate tube, dilute the transfection reagent in a serum-free medium. c. Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for the time recommended by the manufacturer to allow for complex formation. d. Add the transfection complex dropwise to the cells in the imaging dish. e. Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for gene expression and PCB synthesis.[11]
- Optional: Enhancing PCB levels: For applications requiring high levels of PCB, consider using cell lines with knockdown or knockout of biliverdin reductase A (BVRA), which can degrade PCB.[4][12][13]

Live-Cell Imaging of PCB-Based Fluorescent Probes

This protocol outlines the general procedure for imaging cells that are endogenously producing PCB and expressing a PCB-binding fluorescent protein.

Materials:

- Transfected cells from Protocol 3.1
- Live-cell imaging medium (phenol red-free)
- Confocal or widefield fluorescence microscope equipped for NIR imaging

Procedure:

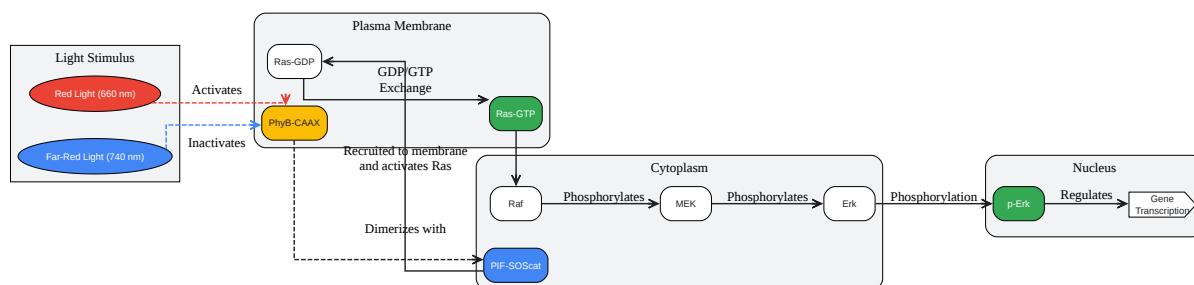
- Medium Exchange: Before imaging, gently replace the culture medium with pre-warmed, phenol red-free live-cell imaging medium.
- Microscope Setup: a. Turn on the microscope and the desired laser lines. For most PCB-based NIR FPs, excitation in the range of 630-680 nm is suitable. b. Select an appropriate filter set for NIR imaging. A typical setup would include an excitation filter around 640 nm, a dichroic mirror with a cutoff around 660 nm, and a long-pass emission filter starting at 670 nm. c. Set the detector (e.g., PMT or sCMOS camera) sensitivity and exposure time to achieve a good signal-to-noise ratio while minimizing phototoxicity.

- Image Acquisition: a. Place the imaging dish on the microscope stage and bring the cells into focus. b. Acquire images using the predetermined settings. For time-lapse imaging, minimize the exposure time and laser power to reduce photobleaching and phototoxicity. c. If performing optogenetic experiments with a system like PhyB-PIF, use a separate light source (e.g., 660 nm LED) to activate the system and a far-red light source (e.g., 740 nm LED) for deactivation.[14][15]

Signaling Pathway and Workflow Visualizations

Optogenetic Control of the Ras/Erk Signaling Pathway

The PhyB-PIF system, which requires PCB as a chromophore, can be used to control the Ras/Erk signaling pathway with high spatiotemporal precision. Upon red light illumination, PhyB dimerizes with PIF, leading to the recruitment of a PIF-fused signaling protein to a PhyB-anchored location, thereby activating the downstream pathway.

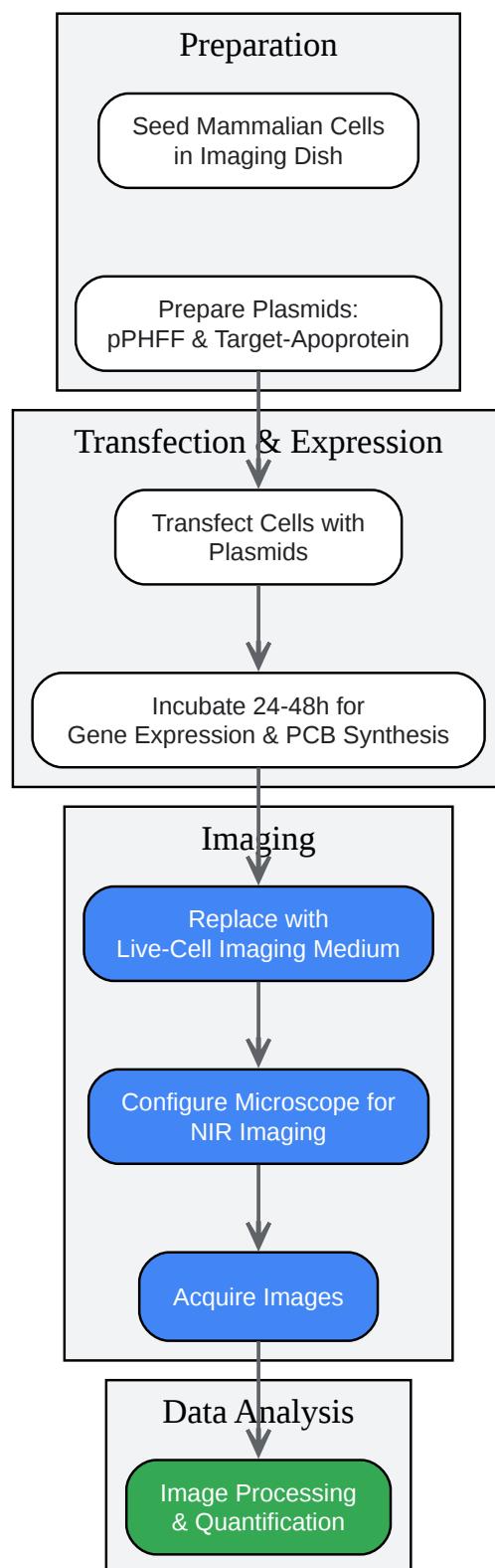


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Caption: Optogenetic control of the Ras/Erk pathway using the PhyB-PIF system.

Experimental Workflow for PCB-Based Live-Cell Imaging

The following diagram illustrates the key steps involved in performing a live-cell imaging experiment using genetically encoded PCB synthesis.



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Caption: Workflow for live-cell imaging with endogenous PCB synthesis.

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